molecular formula C10H11N3O2 B1490240 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide CAS No. 2098006-61-0

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B1490240
CAS No.: 2098006-61-0
M. Wt: 205.21 g/mol
InChI Key: UTEYSGQVMNNKNV-UHFFFAOYSA-N
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Description

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to a class of heterocyclic compounds that incorporate both a furan ring and a pyrazole core, structures widely recognized for their diverse biological activities and potential as scaffolds for novel therapeutic agents . Compounds featuring the furan-pyrazole hybrid have demonstrated promising pharmacological profiles in scientific literature. Research into analogous structures has revealed potent cytotoxic effects against various cancer cell lines. For instance, related (3-(furan-2-yl)pyrazol-4-yl)chalcones have shown strong antiproliferative activity against lung carcinoma (A549) cells, highlighting the potential of this chemical class in oncology research . Furthermore, the furan-pyrazole core is a key intermediate in synthesizing more complex heterocyclic systems, such as 1,3,4-thiadiazoles and functionalized thiazoles, which are frequently investigated for their antimicrobial properties . The presence of the propanamide chain in this specific molecule may enhance its drug-like characteristics, potentially influencing its solubility and interactions with biological targets. This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for developing novel bioactive molecules, or a tool compound for in vitro biological screening. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-9(14)2-1-7-5-12-13-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEYSGQVMNNKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge about its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C12H12N4O MW 232 25 g mol \text{C}_{12}\text{H}_{12}\text{N}_4\text{O}\quad \text{ MW 232 25 g mol }

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, revealing promising results.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF712.50
HepG210.00
NCI-H46015.00
Jurkat20.00

The compound exhibited significant cytotoxic effects, particularly against the MCF7 breast cancer cell line, with an IC50 value of 12.50 µM, indicating effective growth inhibition.

The mechanism of action for pyrazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation pathways. Studies suggest that these compounds may interact with key cellular targets such as cyclin-dependent kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Apoptotic Pathway Induction
In a study examining the apoptotic effects of pyrazole derivatives, it was found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, suggesting a shift towards apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Listeria monocytogenes16

The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Listeria monocytogenes, with MIC values indicating its potential as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. These findings suggest its potential as a lead compound for developing new anticancer agents.

2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its furan and pyrazole components may interact with bacterial enzymes or cell membranes, leading to inhibition of growth. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents.

3. Anti-inflammatory Effects
Studies have indicated that similar pyrazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. The incorporation of the furan ring may enhance these effects, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Agrochemical Applications

1. Pesticide Development
The structural characteristics of this compound make it an interesting candidate for the development of new pesticides. Its biological activity against pests can be optimized through chemical modifications to improve efficacy and reduce toxicity to non-target organisms.

Material Science Applications

1. Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. Research into its use as a monomer or additive in polymer synthesis is ongoing.

Case Studies and Research Findings

Study Focus Findings
Anticancer Study Evaluation of cytotoxicityShowed significant inhibition of cancer cell proliferation with IC50 values in low micromolar range .
Antimicrobial Research Activity against bacterial strainsDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Inflammation Modulation Anti-inflammatory assaysReduced levels of pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Pyrazole Core Key Functional Groups Biological/Physical Properties
3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanamide (Target) Furan-3-yl Propanamide Potential antimicrobial activity (inferred)
3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide 4-Bromophenyl, 4-chlorophenyl tert-Butylsulfonylpropanamide Targets HadAB/BC complex in Mycobacteria
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide 2-Pyridyl Propanamide Coordination chemistry applications
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, methyl Cyclopropylamine Insecticidal activity (inferred)
3-{2-[1-tert-Butyl-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide Thiazole, 4-methoxyphenyl, tert-butyl Tetrahydro-pyranylmethylpropanamide Enhanced solubility and target affinity
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., 4-bromo/chlorophenyl in ): Increase stability and binding to hydrophobic enzyme pockets, as seen in mycobacterial targeting.
  • Heteroaromatic Groups (e.g., pyridyl in vs. furan in target): Pyridyl enhances metal coordination due to nitrogen lone pairs, whereas furan’s oxygen may improve solubility via hydrogen bonding.
  • Bulky Groups (e.g., tert-butylsulfonyl in or tetrahydro-pyran in ): Improve metabolic stability but may reduce membrane permeability.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of furan-containing precursors with propanamide side chains, similar to methods in . Yields for analogs range from 17% () to 22% (), indicating challenging syntheses due to steric hindrance or reactivity limitations.

Biological Activity :

  • The tert-butylsulfonyl group in confers specificity against mycobacterial enzymes, whereas the target’s furan may favor antibacterial activity against gram-negative pathogens.
  • Pyridyl-containing analogs () show dual utility in pharmacology and materials science, unlike the furan-based target.

Physicochemical Properties

  • Solubility : Furan’s oxygen atom enhances hydrophilicity compared to phenyl groups (e.g., ), but less than pyridinyl ().
  • Melting Points : Pyrazole derivatives with rigid substituents (e.g., 4-nitrophenyl in ) exhibit higher melting points (>150°C), while flexible propanamide chains (target, ) reduce crystallinity.
  • Spectroscopic Signatures :
    • ¹H NMR : The target’s furan protons resonate near δ 7.4–7.6 ppm, distinct from pyridyl (δ 8.5–9.0 ppm in ) or thiazole (δ 6.8–7.2 ppm in ).
    • IR : Propanamide’s carbonyl stretch (~1650 cm⁻¹) is consistent across analogs .

Preparation Methods

Formation of 4-Formylpyrazole Intermediate

  • Starting from appropriately substituted hydrazones, treatment with phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction installs the formyl group at the 4-position of the pyrazole ring.
  • This step is regioselective and critical for subsequent functionalization.

Knövenagel Condensation to trans-Acrylic Acid

  • The 4-formylpyrazole intermediate undergoes condensation with malonic acid under basic conditions.
  • This reaction forms the trans-acrylic acid derivative, which serves as a precursor for the propanoic acid side chain.

Selective Reduction to Propanoic Acid

  • The acrylic acid double bond is selectively reduced to yield the saturated propanoic acid intermediate.
  • Care is taken to avoid hydrogenolysis of halogen substituents or sensitive heterocycles.
  • Catalytic hydrogenation with palladium on carbon under controlled conditions is commonly employed.

Amide Coupling to Form Propanamide

  • The propanoic acid intermediate is activated using coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or catalysts like 4-dimethylaminopyridine (DMAP).
  • Reaction with ammonia or suitable amines yields the desired propanamide.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents and Conditions Product
1 Vilsmeier-Haack formylation POCl₃, DMF, reflux 4-Formylpyrazole intermediate
2 Knövenagel condensation Malonic acid, base (e.g., piperidine), reflux trans-Acrylic acid derivative
3 Selective reduction Pd/C, H₂ gas, mild conditions Propanoic acid intermediate
4 Amide coupling CDI or DCC, DBU or DMAP, NH₃ or amine This compound

Research Findings on Synthetic Variations and Optimization

Substituent Effects and Regioselectivity

  • The position and nature of substituents on the pyrazole and furan rings influence the yield and selectivity of the formylation and condensation steps.
  • Bromine or chlorine substituents on aromatic rings require mild reduction conditions to avoid dehalogenation.
  • The furan ring, being sensitive, necessitates careful control of reaction times and temperatures to prevent ring opening or polymerization.

Coupling Reagents and Reaction Efficiency

  • CDI and DCC are effective coupling agents for amide bond formation in this context.
  • Use of DBU or DMAP as bases/catalysts enhances coupling efficiency and reduces side reactions.
  • Amide formation yields are typically high (>70%) when reactions are performed under anhydrous conditions with controlled temperature.

Purification and Characterization

  • Final compounds are purified by column chromatography or recrystallization.
  • Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.

Data Tables from Research on Analogous Pyrazole-Propanamide Syntheses

Compound Substituent (R) Yield (%) Key Reaction Condition Notes
This compound Furan-3-yl at C3, Propanamide at C4 65-80 CDI coupling, Pd/C reduction High regioselectivity, sensitive furan ring
Analog with Br-substituent 4-Bromo-phenyl at N1 50-70 Mild hydrogenation to avoid dehalogenation Lower yield due to sensitivity
Analog with methylsulfonamide side chain Methylsulfonyl-propanamide 60-75 DCC/DMAP coupling Improved solubility and bioactivity

Summary of Key Notes on Preparation

  • The synthetic route is modular, allowing substitution at multiple positions for SAR studies.
  • The Vilsmeier-Haack reaction is critical for introducing the aldehyde functionality at the pyrazole 4-position.
  • The Knövenagel condensation and selective reduction steps require careful optimization to maintain functional group integrity.
  • Coupling to form the propanamide is efficiently achieved with carbodiimide reagents under mild conditions.
  • The furan ring's sensitivity demands gentle reaction conditions throughout the synthesis.
  • Overall yields are moderate to good, with scope for optimization depending on substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling furan-3-yl groups with pyrazole precursors, followed by propanamide functionalization. Key steps include:

  • Pyrazole core formation : Use condensation reactions between hydrazines and β-diketones or aldehydes (e.g., 3-furaldehyde) under acidic conditions .
  • Amide bond formation : Employ coupling agents like HATU or DCC to conjugate the pyrazole intermediate with propanoic acid derivatives.
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity. For example, highlights the use of cesium carbonate and copper(I) bromide in pyrazole-amine coupling, achieving 17.9% yield after chromatographic purification .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for the furan (δ 6.5–7.5 ppm for protons, ~150 ppm for carbons) and pyrazole (δ 7.5–8.5 ppm for aromatic protons) moieties. The propanamide chain shows distinct methylene/methyl resonances (δ 2.5–3.5 ppm) and an amide NH signal (δ ~8.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+ with <5 ppm error. For example, reports HRMS validation for oxadiazolyl-propionamide analogs .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities or polymorphic contradictions?

  • Methodology :

  • Single-crystal XRD : Use SHELX programs (SHELXL/SHELXD) for structure refinement. emphasizes SHELX’s robustness in resolving high-resolution or twinned data, critical for confirming bond angles and torsion angles in heterocyclic systems .
  • Case Study : demonstrates X-ray diffraction of a related pyrazolylpropanamide ligand, revealing planar pyrazole-furan stacking and hydrogen-bonding networks that stabilize the crystal lattice .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., M4 muscarinic receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to allosteric sites (e.g., M4 receptors, as in ). Focus on pyrazole-furan interactions with hydrophobic pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. applied DFT to furan-pyrazole hybrids, correlating electronic properties with bioactivity .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

  • Methodology :

  • Analog Synthesis : Modify substituents on the furan (e.g., electron-withdrawing groups) or pyrazole (e.g., alkyl/aryl extensions). shows that oxadiazole substitutions enhance CB2 receptor selectivity .
  • Biological Assays : Test analogs for target-specific activity (e.g., HDAC inhibition, antiproliferative effects). highlights triazolyl-propanamides screened via in vitro HDAC assays .

Q. What experimental designs address discrepancies in pharmacological data (e.g., conflicting IC50 values)?

  • Methodology :

  • Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH, temperature, cell lines).
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside enzymatic assays. ’s patent data on pyrazole modulators emphasizes reproducibility across independent labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide
Reactant of Route 2
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanamide

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